4-(Chloromethyl)-3,5-dimethylisoxazole

Catalog No.
S1486081
CAS No.
19788-37-5
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-3,5-dimethylisoxazole

CAS Number

19788-37-5

Product Name

4-(Chloromethyl)-3,5-dimethylisoxazole

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3

InChI Key

NIFAUKBQIAURIM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CCl

Canonical SMILES

CC1=C(C(=NO1)C)CCl

Synthesis and Characterization:

Potential Applications:

  • Organic synthesis: The presence of the chloromethyl group makes it a potential building block for further organic synthesis. The reactive chlorine atom can be readily substituted with other functional groups, allowing the creation of diverse new molecules.
  • Medicinal chemistry: The isoxazole ring is a common scaffold found in various bioactive molecules. While the specific activity of 4-(Chloromethyl)-3,5-dimethylisoxazole itself is not well-documented, its structural similarity to known bioactive isoxazoles warrants further investigation for potential medicinal properties.

Molecular Structure Analysis

4-Cl-DMI has the following chemical formula: C6H8ClNO. Its structure consists of a five-membered ring with alternating nitrogen and oxygen atoms, with methyl groups at positions 3 and 5 and a chloromethyl group at position 4 [].


Chemical Reactions Analysis

Specific information on the chemical reactions involving 4-Cl-DMI is limited in publicly available sources. As an isoxazole derivative, it might undergo reactions typical for the isoxazole ring system, such as nucleophilic substitution or cycloaddition reactions []. However, details about its reactivity or synthesis are not found in publicly available sources.


Physical And Chemical Properties Analysis

Some physical properties are available from commercial suppliers:

  • Melting point: 88°C to 90°C (7 mmHg) []
  • Boiling point: 95°C (203°F) []
  • Density: 1.167 []
  • Refractive Index: 1.487 []

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19788-37-5

Wikipedia

4-(chloromethyl)-3,5-dimethylisoxazole

General Manufacturing Information

Isoxazole, 4-(chloromethyl)-3,5-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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